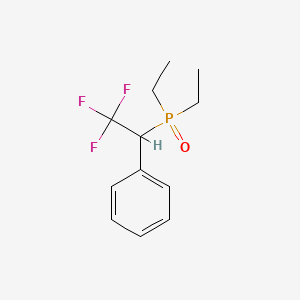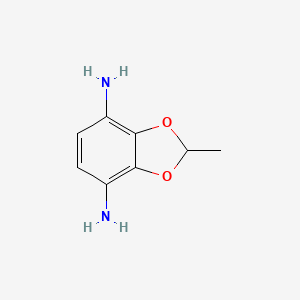
2-Methyl-2H-1,3-benzodioxole-4,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2H-1,3-benzodioxole-4,7-diamine is an organic compound with a unique structure that includes a benzodioxole ring substituted with a methyl group and two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,3-benzodioxole-4,7-diamine typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Methyl-2H-1,3-benzodioxole-4,7-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted benzodioxole derivatives.
科学的研究の応用
2-Methyl-2H-1,3-benzodioxole-4,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes
作用機序
The mechanism by which 2-Methyl-2H-1,3-benzodioxole-4,7-diamine exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but lacking the methyl and amine groups.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A derivative with methoxy groups instead of amine groups.
Benzothiazole derivatives: Compounds with a similar benzene ring structure but containing sulfur and nitrogen atoms
Uniqueness
2-Methyl-2H-1,3-benzodioxole-4,7-diamine is unique due to the presence of both methyl and amine groups on the benzodioxole ring. This unique substitution pattern gives the compound distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
705928-33-2 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
2-methyl-1,3-benzodioxole-4,7-diamine |
InChI |
InChI=1S/C8H10N2O2/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-4H,9-10H2,1H3 |
InChIキー |
PFCZROSDSGNFOQ-UHFFFAOYSA-N |
正規SMILES |
CC1OC2=C(C=CC(=C2O1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)
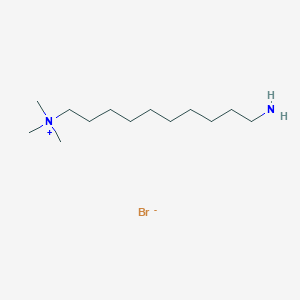
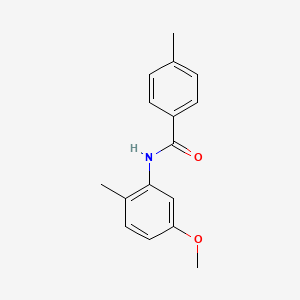
![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
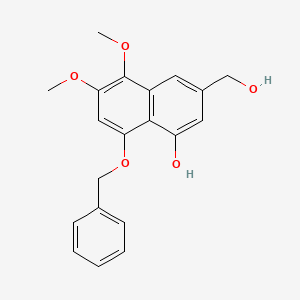
![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)
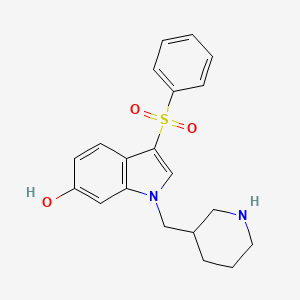
![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
